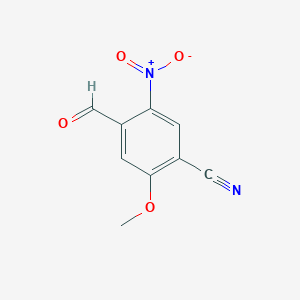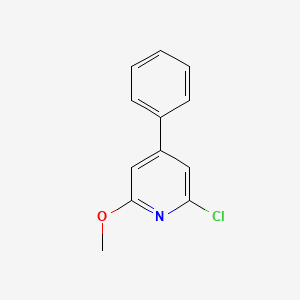
4-Formyl-2-methoxy-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-2-methoxy-5-nitrobenzonitrile is an organic compound with the molecular formula C9H6N2O4 It is a derivative of benzonitrile, characterized by the presence of formyl, methoxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Formyl-2-methoxy-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 4-formyl-2-methoxybenzonitrile. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-2-methoxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of phenoxide intermediates, which can further react with electrophiles.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Strong bases (e.g., sodium hydride), electrophiles (e.g., alkyl halides).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Formyl-2-methoxy-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Carboxy-2-methoxy-5-nitrobenzonitrile.
Applications De Recherche Scientifique
4-Formyl-2-methoxy-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents. The compound’s structural features are of interest in medicinal chemistry for designing molecules with specific biological targets.
Industry: It can be used in the production of specialty chemicals and materials. Its unique combination of functional groups makes it suitable for various industrial applications, including the manufacture of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-formyl-2-methoxy-5-nitrobenzonitrile depends on its specific application and the context in which it is used
Nitro Group: The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Formyl Group: The formyl group can form covalent bonds with nucleophiles, such as amino groups in proteins, potentially modifying their function.
Methoxy Group: The methoxy group can influence the compound’s solubility and electronic properties, affecting its overall reactivity and interactions.
Comparaison Avec Des Composés Similaires
4-Formyl-2-methoxy-5-nitrobenzonitrile can be compared with other similar compounds to highlight its uniqueness:
2-Methoxy-4-nitrobenzonitrile: Similar in structure but lacks the formyl group
4-Methoxy-2-nitrobenzonitrile: Lacks the formyl group, leading to different chemical properties and uses.
4-Formyl-3-methoxybenzonitrile: Similar but with different positioning of the nitro group, affecting its chemical behavior and applications.
Propriétés
Formule moléculaire |
C9H6N2O4 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
4-formyl-2-methoxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H6N2O4/c1-15-9-3-7(5-12)8(11(13)14)2-6(9)4-10/h2-3,5H,1H3 |
Clé InChI |
JIFFIJNUXZJVBP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















